Lowest Intrinsic Clearance for Acyl Glucuronidation
In vitro studies using human liver microsomes revealed that levofloxacin (LVFX) has the lowest intrinsic clearance (CLint) for acyl glucuronidation among the tested fluoroquinolones. The rank order of CLint (Vmax/Km) was MFLX > GPFX > STFX >> LVFX, indicating that LVFX is a significantly poorer substrate for this metabolic pathway [1].
| Evidence Dimension | Intrinsic Clearance (CLint) for Acyl Glucuronidation |
|---|---|
| Target Compound Data | LVFX CLint: Significantly lower than MFLX, GPFX, and STFX (Rank order: >> LVFX) |
| Comparator Or Baseline | Moxifloxacin (MFLX), Grepafloxacin (GPFX), Sitafloxacin (STFX) |
| Quantified Difference | The rank order is MFLX > GPFX > STFX >> LVFX. Specific numerical CLint values were not provided in the abstract, but the relative difference is unequivocally stated. |
| Conditions | In vitro, human liver microsomes (HLM), measurement of glucuronide formation. |
Why This Matters
This low conversion rate confirms the need for a dedicated analytical standard for LVFX acyl glucuronide, as it is a minor metabolite and cannot be accurately quantified using a more abundant glucuronide from another drug.
- [1] Tachibana M, Tanaka M, Masubuchi Y, Horie T. Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metab Dispos. 2005 Jun;33(6):803-11. doi: 10.1124/dmd.104.003178. View Source
